Sarolaner is a novel isoxazoline ectoparasiticide identified during a lead optimization program for an orally-active compound with efficacy against fleas and ticks on dogs []. This discovery program aimed to identify a novel isoxazoline specifically for use in companion animals, beginning with de novo synthesis in the Zoetis research laboratories []. The flea and tick activity resides in the chirally pure S-enantiomer, which was purified to alleviate potential off-target effects from the inactive enantiomer []. Sarolaner has unique structural features important for its potency and pharmacokinetic (PK) properties, including spiroazetidine and sulfone moieties [].
Sarolaner's mechanism of action involves the inhibition of GABA-elicited currents at both susceptible and resistant flea GABA-gated chloride channels (GABACls) []. This was established in electrophysiology assays using CHO-K1 cell lines stably expressing cat flea (Ctenocephalides felis) RDL (resistance-to-dieldrin) genes for assessment of GABACls pharmacology [].
Its effectiveness against these parasites has been demonstrated in both laboratory and field studies. Furthermore, sarolaner has also been investigated for its potential in controlling phlebotomine vectors, which are responsible for the transmission of zoonotic visceral leishmaniasis [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6